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Compound of Interest

Compound Name: Chromium nickel oxide (Cr2NiO4)

Cat. No.: B088943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of chromium nickel
oxide (Cr2NiO4) and nickel ferrite (NiFe2O4), focusing on the experimental verification of their

cation distribution within the spinel lattice. Contrary to the posed topic, extensive experimental

evidence from X-ray and neutron diffraction studies indicates that Cr2NiO4 adopts a normal

spinel structure, not an inverse one. This guide will present the supporting data for this

conclusion and contrast it with the well-established inverse spinel structure of NiFe2O4.

Understanding Normal and Inverse Spinel
Structures
The spinel structure is a class of minerals with the general formula AB2O4. The crystal lattice

consists of a face-centered cubic (FCC) arrangement of oxygen anions, with two types of

interstitial sites for the cations: tetrahedral (A-sites) and octahedral (B-sites). The distribution of

the A²⁺ and B³⁺ cations between these sites determines whether the spinel is normal or

inverse.

Normal Spinel: The A-sites are occupied by the divalent cations (A²⁺), and the B-sites are

occupied by the trivalent cations (B³⁺). The formula can be written as (A²⁺)[B³⁺]2O4, where

the parentheses denote the tetrahedral sites and the square brackets denote the octahedral

sites.
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Inverse Spinel: The A-sites are occupied by half of the trivalent cations (B³⁺), while the B-

sites are occupied by the divalent cations (A²⁺) and the other half of the trivalent cations

(B³⁺). The formula is (B³⁺)[A²⁺B³⁺]O4.[1]

The preference for a normal or inverse structure is primarily governed by the crystal field

stabilization energy (CFSE) of the cations in the different coordination environments.[2]

Comparative Analysis of Cr2NiO4 and NiFe2O4
Experimental data, primarily from X-ray diffraction (XRD) and neutron diffraction, are crucial for

determining the precise cation distribution and, thus, the type of spinel structure. The Rietveld

refinement of diffraction data is a powerful method used to fit a theoretical crystallographic

model to the experimental data, yielding detailed structural parameters.[3]

Data Presentation: Structural Parameters
The following table summarizes the key structural parameters for Cr2NiO4 and NiFe2O4, as

determined by diffraction studies.
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Parameter Cr2NiO4 (Normal Spinel) NiFe2O4 (Inverse Spinel)

Space Group Fd-3m (cubic, above 310 K)[4] Fd-3m (cubic)[5]

Lattice Parameter (a) ~8.307 Å[6] ~8.339 Å

Inversion Parameter (x) ~0 (ideal normal) ~1 (ideal inverse)[7]

Tetrahedral Site Occupancy (Ni²⁺) (Fe³⁺)[8]

Octahedral Site Occupancy [Cr³⁺]₂ [Ni²⁺Fe³⁺][8]

Ni-O Bond Length

(Tetrahedral)
~1.99 Å N/A

Cr-O Bond Length

(Octahedral)
~2.02 - 2.03 Å N/A

Fe-O Bond Length

(Tetrahedral)
N/A ~1.89 Å

Ni/Fe-O Bond Length

(Octahedral)
N/A ~2.05 Å

Note: The inversion parameter, x, in the general formula (A₁-ₓBₓ)[AₓB₂-ₓ]O₄ ranges from 0 for a

normal spinel to 1 for an inverse spinel. For Cr2NiO4, Ni is A and Cr is B. For NiFe2O4, Ni is A

and Fe is B.

Experimental Protocols
The determination of the spinel structure and cation distribution relies on sophisticated

characterization techniques.

Synthesis of Spinel Oxides
Cr2NiO4: Typically synthesized via a solid-state reaction involving the heating of a mixture of

high-purity NiO and Cr2O3 in air at elevated temperatures (e.g., 1000-1200 °C).[4]

NiFe2O4: Can be prepared through various methods, including co-precipitation, sol-gel, and

hydrothermal synthesis, followed by calcination. For instance, a co-precipitation method
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might involve mixing aqueous solutions of nickel and iron nitrates, followed by precipitation

with a base and subsequent heat treatment.[7]

X-ray and Neutron Diffraction with Rietveld Refinement
This is the primary method for determining the crystal structure and cation distribution.

Sample Preparation: A fine powder of the synthesized material is used.

Data Collection:

X-ray Diffraction (XRD): The powdered sample is irradiated with monochromatic X-rays,

and the diffraction pattern is recorded as a function of the scattering angle (2θ). XRD is

sensitive to the electron density and provides information on the crystal structure and

lattice parameters.

Neutron Diffraction: A beam of neutrons is scattered by the sample. Neutron scattering is

sensitive to the nuclear positions and is particularly useful for distinguishing between

elements with similar X-ray scattering factors (like Ni and Cr, or Ni and Fe), and for

accurately locating lighter atoms like oxygen.

Rietveld Refinement:

An initial structural model is proposed (e.g., a normal or inverse spinel structure with a

specific space group).

A theoretical diffraction pattern is calculated based on this model, considering instrumental

parameters and physical characteristics of the sample.

The calculated pattern is compared to the experimental data.

A least-squares refinement process iteratively adjusts the structural parameters (lattice

parameters, atomic positions, site occupancies, etc.) to minimize the difference between

the calculated and observed patterns.

The final refined parameters, including the cation distribution between the tetrahedral and

octahedral sites, provide a detailed picture of the crystal structure.
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Caption: Experimental workflow for determining the spinel structure of a material.

Conclusion
The experimental evidence, primarily from X-ray and neutron diffraction studies coupled with

Rietveld refinement, conclusively shows that Cr2NiO4 possesses a normal spinel structure.

This is in contrast to NiFe2O4, which is a classic example of an inverse spinel. The differing

site preferences of the cations, driven by factors like crystal field stabilization energy, lead to

these distinct structural arrangements and, consequently, different physical and chemical

properties. This guide provides a framework for understanding and experimentally verifying the

cation distribution in spinel oxides, which is critical for the design and development of new

materials in various scientific and technological fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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